molecular formula C25H21N3O2S B11171291 3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide

3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B11171291
M. Wt: 427.5 g/mol
InChI Key: XNXKEYLCUZYBKG-UHFFFAOYSA-N
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Description

3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide group linked to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the reaction of benzoyl isothiocyanate with ethyl cyanoacetate in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). This is followed by alkylation with an alkyl halide and subsequent reaction with hydrazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Properties

Molecular Formula

C25H21N3O2S

Molecular Weight

427.5 g/mol

IUPAC Name

3-benzamido-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C25H21N3O2S/c1-2-21-22(17-10-5-3-6-11-17)27-25(31-21)28-24(30)19-14-9-15-20(16-19)26-23(29)18-12-7-4-8-13-18/h3-16H,2H2,1H3,(H,26,29)(H,27,28,30)

InChI Key

XNXKEYLCUZYBKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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